(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

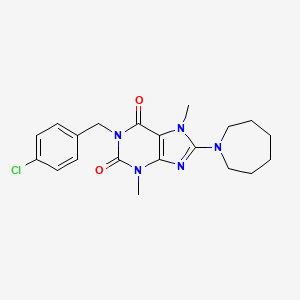

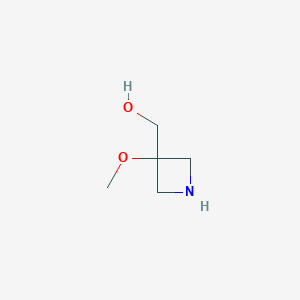

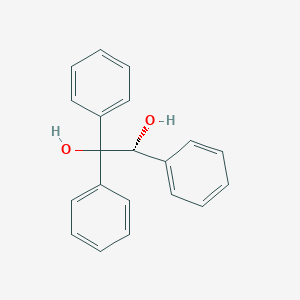

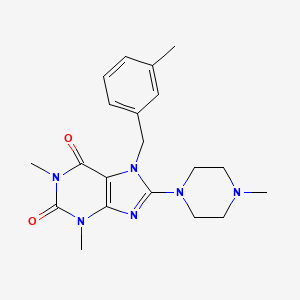

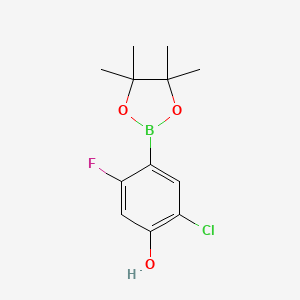

R-(+)-1,1,2-Triphenyl-1,2-ethanediol, also known as (+)-TPE, is a chiral compound with a wide range of applications in the field of organic synthesis and scientific research. It is an optically active compound with a molecular formula of C18H15O2, and is a derivative of 1,2-ethanediol. (+)-TPE has been used in a variety of research applications, including as an intermediate in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a chiral ligand in asymmetric catalysis. Its unique structure and properties make it an attractive research tool for a wide range of applications.

Applications De Recherche Scientifique

- Chiral Building Block for Asymmetric Synthesis:

- Optically active 1-phenyl-1,2-ethanediol derivatives, including (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, serve as crucial chiral building blocks. These compounds are used in asymmetric conversions to produce compounds with high optical purity and yield. For instance, Candida parapsilosis SYB-1 was employed as a biocatalyst for the preparation of S-1-phenyl-1,2-ethanediol with high optical purity and yield (Nie Yao, 2003).

- Enantioselective Catalysis:

- The compound has been used in stereoselective reactions to produce various enantiomerically enriched products. A study reported the stereoselective aldol reaction of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate to produce (R)-3-hydroxy-4-methylpentanoic acid, showcasing the compound's role in generating enantiomerically pure products (M. Braun & S. Gräf, 2003).

- Innovations in Organic Synthesis:

- The compound is also involved in developing innovative synthetic methods. For example, chemoenzymatic one-pot synthesis methods have been developed to produce both (R)- and (S)-Aryl-1,2-ethanediols from corresponding arylethanones. This process demonstrates the compound's versatility and capacity for high-yield synthesis of enantiomerically enriched products (L. Bencze et al., 2011).

- Role in Metal-Organic Frameworks and Nanoscale Materials:

- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol has been used in the field of material science, particularly in the construction of metal-organic frameworks (MOFs) with chiral properties. These MOFs have applications in enantioseparation, highlighting the compound's significance in creating materials with specific optical properties (Chao Zhuo et al., 2017).

Propriétés

IUPAC Name |

(2R)-1,1,2-triphenylethane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVWUZJOQHWMFB-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2601429.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2601435.png)